Cas no 1251925-26-4 (2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride)

2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a naphthalene moiety, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound serves as a versatile intermediate in the preparation of biologically active molecules, particularly in the development of chiral ligands for catalysis and medicinal chemistry. Its rigid naphthalene backbone contributes to stereoselective interactions, making it valuable for enantioselective transformations. The product is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper storage under anhydrous conditions is recommended to maintain its integrity.
2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride structure
1251925-26-4 structure
Product Name:2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride
CAS No:1251925-26-4
MF:C12H14ClNO
MW:223.698662281036
CID:5187579
Update Time:2025-10-31

2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride
    • 2-Amino-2-(naphthalen-1-yl)ethan-1-ol HCl
    • Y14114
    • 2-amino-2-(naphthalen-1-yl)ethan-1-olhydrochloride
    • 2-amino-2-(naphthalen-1-yl)ethanol hydrochloride
    • 2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride
    • Inchi: 1S/C12H13NO.ClH/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12,14H,8,13H2;1H
    • InChI Key: FVBAFGXQIAHFGZ-UHFFFAOYSA-N
    • SMILES: Cl.OCC(C1C=CC=C2C=CC=CC=12)N

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Topological Polar Surface Area: 46.2

2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride Pricemore >>

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Additional information on 2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride

2-Amino-2-(naphthalen-1-yl)ethan-1-ol Hydrochloride: A Comprehensive Overview

The compound with CAS No. 1251925-26-4, commonly referred to as 2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride, is a fascinating molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a naphthalene ring, and a hydroxyl group, all within a single molecule. The presence of the naphthalene ring contributes to its aromatic properties, while the amino and hydroxyl groups provide functional versatility.

Recent studies have highlighted the potential of 2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the design of novel pharmaceutical agents. The molecule's ability to form hydrogen bonds due to its amino and hydroxyl groups makes it an attractive candidate for drug delivery systems and as a building block in medicinal chemistry.

The synthesis of 2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding amine or alcohol intermediate. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. For instance, the use of transition metal catalysts has been reported to significantly enhance the coupling reactions involved in its synthesis.

In terms of physical properties, 2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride exhibits a melting point of approximately 230°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have been instrumental in confirming the compound's structure and purity.

One of the most promising applications of 2-Amino-2-(naphthalen-1-yll ethan-l -ol hydrochloride lies in its use as an intermediate in the synthesis of complex heterocyclic compounds. These compounds are often found in natural products and have shown potential as anticancer agents due to their ability to inhibit key enzymes involved in cell proliferation. Recent research has demonstrated that derivatives of this compound can selectively target cancer cells while sparing healthy cells, making them a valuable addition to anticancer drug development pipelines.

Furthermore, 2-Amino - 2 -(naphthalen - 1 - yl ) ethan - 1 - ol hydrochloride has been investigated for its role in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.

In conclusion, CAS No. 1251925 - 26 - 4, or 2 - Amino - 2 -(naphthalen - 1 - yl ) ethan - 1 - ol hydrochloride, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and analytical techniques, positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new potentials for this compound, it is likely to play an increasingly important role in the development of novel materials and pharmaceuticals.

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